Ethyl N-(1-Cyanoethyl)glycine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H12N2O2 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-[1-cyanoethyl(ethyl)amino]acetic acid |
InChI |
InChI=1S/C7H12N2O2/c1-3-9(5-7(10)11)6(2)4-8/h6H,3,5H2,1-2H3,(H,10,11) |
InChI Key |
GZERHJVWZXRWGU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(=O)O)C(C)C#N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ethyl N 1 Cyanoethyl Glycine
Direct Alkylation Strategies for Ethyl N-(1-Cyanoethyl)glycine Synthesis
Direct alkylation presents a straightforward approach for the synthesis of this compound. This method generally involves the formation of a carbon-nitrogen bond by reacting an appropriate glycine (B1666218) derivative with a cyanoethylating agent.
N-Alkylation of Ethyl Glycinate (B8599266) with Acrylonitrile (B1666552) or Related Cyanoethylating Agents
The N-alkylation of ethyl glycinate with acrylonitrile is a primary method for synthesizing N-(2-Cyanoethyl)glycine. ontosight.ai This reaction is typically conducted in the presence of a base. ontosight.ai A related approach involves the reaction of ethylenediamine (B42938) with an α-C halo-substituted acetic acid derivative. rsc.org Another variation uses the alkylation of the α-amino group of a glycine ester with a protected bromoethylamine. rsc.org
The synthesis can also be achieved through the reaction of glycine with acrylonitrile in the presence of a base. ontosight.ai For instance, N,N-bis[2-(octylamino)ethyl]glycine is synthesized by reacting glycine with octylamine (B49996) derivatives under controlled conditions. Key parameters for optimizing yield include maintaining anhydrous conditions and using polar aprotic solvents.
Mechanistic Studies of Direct Alkylation Pathways
Mechanistic studies provide insight into the reaction pathways of direct alkylation. Radical trapping experiments have been employed to understand the involvement of radical intermediates in similar alkylation reactions of glycine derivatives. nih.govrsc.org For example, the detection of TEMPO-adducts in certain reactions confirms a radical pathway. rsc.org
In some cases, the reaction mechanism involves the formation of an enolate. One proposed mechanism suggests that an N-acyl or carbamate (B1207046) protected amino ester reacts through a dianion intermediate under basic conditions. nih.gov An alternative mechanism posits a kinetic deprotonation of the N-H group, followed by a proton transfer from the C-H to generate the reactive monoanionic enolate. nih.gov
Optimization of Reaction Parameters for Enhanced Yield and Purity
The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product. Key parameters that are often adjusted include the choice of solvent, temperature, and catalyst.
For the alkylation of ethyl glycinate, solvents such as acetonitrile (B52724) or dimethylformamide (DMF) are commonly used, with reaction temperatures typically ranging from 35–60°C. vulcanchem.com Catalysts like dimethylaminopyridine (DMAP) can also be employed to facilitate the reaction. vulcanchem.com In the context of reductive alkylation for preparing related compounds, the use of specific catalysts and pure reactants has been shown to furnish the product in near quantitative yield without the need for chromatography. google.com
Table 1: Optimization of Alkylation Reaction Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome | Reference |
|---|---|---|---|---|---|
| Solvent | Acetonitrile | DMF | DMSO | Acetonitrile or DMF are effective. | vulcanchem.com |
| Temperature | 35°C | 60°C | Room Temp. | 35-60°C is a typical range. | vulcanchem.com |
| Catalyst | DMAP | K₂CO₃ | None | DMAP can be used as a catalyst. | vulcanchem.com |
| Base | DBU | K₂CO₃ | Triethylamine | Choice of base can affect yield. | rsc.orgrsc.org |
Multicomponent Reaction (MCR) Approaches for the Synthesis of this compound Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, offer an efficient and atom-economical approach to complex molecules. ajrconline.org These reactions are valuable for creating molecular diversity and have been known for over 150 years, with the Strecker synthesis being a prime example. ajrconline.org
Strecker-Type Reactions Incorporating Cyanoethyl Moieties
The Strecker synthesis is a well-established method for producing α-amino acids from aldehydes (or ketones), ammonia, and cyanide. wikipedia.org The reaction proceeds through an α-aminonitrile intermediate, which is then hydrolyzed. wikipedia.orgmasterorganicchemistry.com This reaction can be adapted to incorporate cyanoethyl moieties by using appropriate starting materials. The classical Strecker synthesis yields a racemic mixture of α-amino acids, but asymmetric versions have been developed using chiral auxiliaries or catalysts. wikipedia.org
The mechanism involves the initial formation of an imine from the aldehyde and ammonia, followed by the nucleophilic addition of cyanide to form the α-aminonitrile. masterorganicchemistry.comorganic-chemistry.org The nitrile is subsequently hydrolyzed to the carboxylic acid. masterorganicchemistry.com
Integration into Ugi and Passerini Reactions for Complex Adducts
The Ugi and Passerini reactions are powerful isocyanide-based MCRs that can be utilized to synthesize complex peptoid and depsipeptide structures. beilstein-journals.orgnih.gov
The Ugi four-component reaction (U-4CR) involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide scaffold. nih.gov The reaction is typically carried out in polar solvents, and its mechanism involves the formation of an imine, which then reacts with the isocyanide and carboxylate. nih.gov This methodology is a powerful tool for preparing peptoid backbones, which are poly-N-substituted glycines. beilstein-journals.org
The Passerini three-component reaction combines a carboxylic acid, a carbonyl compound, and an isocyanide to form α-acyloxy carboxamides. organic-chemistry.org It is believed to proceed through a cyclic transition state involving hydrogen bonding. organic-chemistry.org
By strategically choosing the components, these MCRs can be used to incorporate cyanoethyl groups and build complex molecular architectures. For example, a combination of Ugi and Passerini reactions has been used to synthesize cyclic depsipeptoids. beilstein-journals.org
Table 2: Comparison of Multicomponent Reactions
| Reaction | Components | Product | Key Feature | Reference |
|---|---|---|---|---|
| Strecker | Aldehyde/Ketone, Ammonia, Cyanide | α-Amino acid | Forms α-aminonitrile intermediate | wikipedia.orgmasterorganicchemistry.com |
| Ugi (4-CR) | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Dipeptide scaffold | Forms two new peptide bonds | nih.govmdpi.com |
| Passerini (3-CR) | Carboxylic Acid, Carbonyl Compound, Isocyanide | α-Acyloxy carboxamide | Direct access to α-hydroxy carboxamides | organic-chemistry.org |
Green Chemistry Principles Applied to this compound Synthesis
The synthesis of α-aminonitriles like this compound traditionally involves methods like the Strecker reaction, which often utilizes highly toxic cyanide sources and volatile organic solvents. These classical approaches present significant environmental and health risks, running counter to the principles of green chemistry. nih.gov Consequently, substantial research efforts have been directed towards developing more sustainable and environmentally benign synthetic routes. nih.gov
Solvent-Free and Environmentally Benign Reaction Systems
Mechanochemistry: One of the most effective solvent-free techniques is mechanochemistry, which uses mechanical force (e.g., ball milling) to initiate and sustain chemical reactions. nih.gov Reports have demonstrated the successful synthesis of various α-aminonitriles by milling aldehydes, amines, and a cyanide source, often with a solid auxiliary like silica (B1680970) (SiO₂), achieving good to high yields. nih.govbeilstein-journals.org This approach avoids the use of bulk solvents, simplifies work-up procedures, and can lead to higher reaction efficiencies. beilstein-journals.org For instance, a mechanochemical Strecker reaction using potassium cyanide and SiO₂ has been developed, yielding α-aminonitriles as the sole products. beilstein-journals.org Another innovative approach uses potassium ferrocyanide (K₃[Fe(CN)₆]) under ball-milling conditions, where moisture from silica gel can generate the required HCN in situ, further enhancing safety. nih.govresearchgate.net
Solvent-Free Catalysis: In some cases, reactions can be performed neat, without any solvent, particularly when the reactants are liquids. A simple and environmentally friendly procedure for synthesizing α-aminonitriles involves the one-pot reaction of aldehydes, amines, and trimethylsilyl (B98337) cyanide (TMSCN) in the absence of a solvent. thieme-connect.comajol.info These reactions can be rapid, often completing in under fifteen minutes at room temperature, and provide nearly quantitative yields, showcasing a significant green advantage over traditional methods. thieme-connect.com
Catalytic Methodologies: Homogeneous and Heterogeneous Catalysis
The use of catalysts is fundamental to green chemistry as it allows for reactions to proceed with higher efficiency, under milder conditions, and with greater selectivity, thereby reducing energy consumption and waste. langholmandcanonbieschools.dumgal.sch.uk Both homogeneous and heterogeneous catalysts have been explored for reactions analogous to the synthesis of this compound.
Homogeneous Catalysis: Homogeneous catalysts, which operate in the same phase as the reactants, are effective in promoting the synthesis of N-substituted amino esters and related compounds.
Metal Catalysts: Transition-metal catalysts, including those based on rhodium, ruthenium, and palladium, have been employed. organic-chemistry.orgd-nb.info For instance, Rh₂(OAc)₄ has been shown to catalyze the reaction between aryldiazoesters and anilines under mild, solvent-free mechanochemical conditions. organic-chemistry.org A robust ruthenium-catalyzed N-alkylation of α-amino acid esters with alcohols provides an atom-economic, base-free method with excellent retention of stereochemistry. d-nb.info
Organocatalysts: Small organic molecules can also act as efficient catalysts. Chiral thiourea (B124793) derivatives have been used to catalyze the three-component Strecker reaction of aldehydes, amines, and acyl cyanides, yielding N-acyl amino nitriles in high yields. organic-chemistry.org Chiral quaternary ammonium (B1175870) salts, acting as phase-transfer catalysts, have been designed for the highly enantioselective Strecker reaction using aqueous potassium cyanide, which is a safer alternative to anhydrous HCN. jst.go.jp
Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reactants, which offers significant advantages in terms of catalyst separation, recovery, and reuse—all key aspects of green chemistry. rsc.org
Solid Acid Catalysts: Inexpensive and reusable solid acid catalysts like montmorillonite (B579905) KSF clay and potassium hydrogen sulfate (B86663) (KHSO₄) have proven effective for the one-pot, three-component synthesis of α-aminonitriles under solvent-free conditions. ajol.infoorganic-chemistry.org The use of KHSO₄ allows for easy separation of the catalyst by filtration and its reuse with only a gradual decrease in activity. ajol.info
Metal-Based Heterogeneous Catalysts: Silica-alumina has been used as a heterogeneous catalyst for the cyanoethylation of aromatic amines with acrylonitrile, producing N-monocyanoethylated derivatives in good yields and with high selectivity. google.com Such catalysts are advantageous over homogeneous systems as they simplify product recovery. google.com The search for highly active and selective heterogeneous catalysts is a key focus for reducing the energy consumption associated with high reaction temperatures and pressures in many amino acid transformations. sioc-journal.cn
A comparison of representative catalytic systems is presented below.
| Catalyst Type | Catalyst Example | Reaction Type | Key Advantages | Reference |
|---|---|---|---|---|
| Homogeneous (Organocatalyst) | Schreiner Thiourea Catalyst | Three-component Strecker | Broad substrate scope (aromatic/aliphatic), high yields. | organic-chemistry.org |
| Homogeneous (Metal) | Ruthenium Complex | N-alkylation with alcohols | Atom-economic, base-free, high stereochemical retention. | d-nb.info |
| Heterogeneous (Solid Acid) | KHSO₄ | Three-component Strecker | Solvent-free, easy catalyst separation and reuse, short reaction times. | ajol.info |
| Heterogeneous (Clay) | Montmorillonite KSF | One-pot α-aminonitrile synthesis | Mild conditions, simple procedure. | organic-chemistry.org |
| Heterogeneous (Mixed Oxide) | Silica-Alumina | Cyanoethylation | High selectivity, avoids difficult separation of homogeneous catalysts. | google.com |
Atom Economy and E-Factor Analysis in Novel Synthetic Routes
Green chemistry metrics are crucial for quantifying the environmental performance of a chemical process. Atom economy and the Environmental Factor (E-Factor) are two of the most widely used metrics.
Atom Economy: Introduced by Barry Trost, atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jk-sci.com Addition and rearrangement reactions are inherently atom-economical (100% economy), while substitution and elimination reactions are less so, as they generate by-products. kccollege.ac.in
E-Factor: Developed by Roger Sheldon, the E-Factor is defined as the total mass of waste produced divided by the mass of the desired product. It provides a more comprehensive measure of environmental impact by including waste from solvents, reagents, and reaction work-ups. An ideal E-Factor is zero.
For the synthesis of this compound, a hypothetical comparison between a traditional pathway and a modern, greener catalytic route highlights the benefits of applying green chemistry principles.
Traditional Route (e.g., Strecker Synthesis with subsequent esterification): This route often involves stoichiometric reagents, acid or base neutralization steps, and solvent-based purifications, leading to a low atom economy and a high E-Factor.
Greener Catalytic Route (e.g., One-Pot Three-Component Reaction): A modern approach using a recyclable heterogeneous catalyst under solvent-free conditions would significantly improve these metrics. Such a process would have fewer steps, generate water as the only major by-product, and minimize solvent waste.
The table below provides a hypothetical analysis for the synthesis of one mole (156.18 g) of this compound.
| Metric | Hypothetical Traditional Route | Hypothetical Greener Catalytic Route |
|---|---|---|
| Reaction Type | Multi-step substitution/esterification | One-pot catalytic addition |
| Atom Economy | ~50-60% (due to by-products like salts) | >90% (approaching 100% for addition reaction) |
| Solvent Use (per mole) | High (e.g., 1-2 L for reaction and purification) | Minimal to None (solvent-free or catalytic amount) |
| Waste Generated (per mole) | High (salts, organic solvents, by-products) | Low (primarily water, recoverable catalyst) |
| Calculated E-Factor | High (e.g., 10-50) | Low (e.g., <1-5) |
Innovative and Emerging Synthetic Pathways for this compound
Beyond established green methodologies, several innovative strategies are emerging for the synthesis of N-substituted amino acids and their derivatives, which could be applied to produce this compound.
Biocatalysis: The use of enzymes (biocatalysts) offers a highly sustainable and selective method for chemical synthesis. nih.gov
Imine Reductases (IREDs): These enzymes can catalyze the asymmetric synthesis of N-substituted amino esters through the reductive coupling of α-ketoesters and amines with high conversion and excellent enantioselectivity under mild conditions. nih.gov
Aminoacylases: While traditionally used for the resolution of racemic mixtures, aminoacylases are being explored for the direct synthesis of N-acyl-amino acids, offering a green alternative to methods that use harsh acylating agents. nih.govd-nb.info
Nitrilases: For the conversion of a cyano group, nitrilases can provide a selective and mild alternative to chemical hydrolysis, potentially transforming a precursor nitrile directly to the corresponding carboxylic acid or amide under aqueous conditions. researchgate.netresearchgate.net
Flow Chemistry: Continuous flow chemistry involves running reactions in a continuously flowing stream through a reactor rather than in a traditional batch process. This technology offers enhanced safety, better temperature and stoichiometry control, and easier scalability. vapourtec.comlabunlimited.com For the synthesis of compounds like this compound, flow chemistry could enable the safe use of hazardous reagents like cyanides by minimizing the amount present at any given time. unimi.it Visible-light-promoted photocatalytic reactions, which are well-suited to flow reactors, have been developed for cyanoalkylation cascades, demonstrating the potential for constructing complex molecules in a highly controlled and efficient manner. acs.org
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for constructing C-N and C-C bonds under exceptionally mild conditions. An efficient three-component coupling of an aryl amine, a glyoxalate, and an alkyltrifluoroborate using an organic photocatalyst has been reported for the synthesis of N-arylated amino esters, showcasing a strategy with broad substrate scope and good functional group tolerance that could be adapted for related compounds. rsc.org
Investigations into the Chemical Reactivity and Transformation Mechanisms of Ethyl N 1 Cyanoethyl Glycine
Reactivity Profile of the Nitrile Group in Ethyl N-(1-Cyanoethyl)glycine
The nitrile, or cyano (-C≡N), group is a versatile functional unit in organic synthesis, capable of undergoing hydrolysis, reduction, and cyclization reactions. nih.govresearchgate.net Its presence in this compound offers a synthetic handle for conversion into amines, carboxylic acids, and heterocyclic structures. enamine.net
Hydrolysis and Amidation Reactions of the Cyano Functionality
The carbon-nitrogen triple bond of the nitrile group can be fully or partially hydrolyzed under aqueous acidic or basic conditions. chemistrysteps.com
Acid-Catalyzed Hydrolysis: Heating this compound in the presence of a strong aqueous acid (e.g., HCl, H₂SO₄) leads to the complete hydrolysis of the nitrile group. The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed to a carboxylic acid. chemistrysteps.com The final product is the corresponding dicarboxylic acid monoester, N-(1-carboxyethyl)glycine ethyl ester.
Base-Catalyzed Hydrolysis: Treatment with an aqueous base (e.g., NaOH, KOH) initially hydrolyzes the nitrile to a carboxylate salt. chemistrysteps.com It is important to note that under these conditions, the ethyl ester is also susceptible to hydrolysis (saponification), which would result in the formation of the dicarboxylate salt. Careful control of reaction conditions is necessary to achieve selective nitrile hydrolysis.
Partial Hydrolysis to Amide: The conversion of the nitrile to the corresponding primary amide, N-(1-carbamoylethyl)glycine ethyl ester, can be achieved under controlled conditions, often using specific catalysts or enzymatic methods. For instance, certain enzymes like nitrilases can selectively hydrate (B1144303) the nitrile to an amide without affecting the ester group. researchgate.netresearchgate.net Chemical methods, such as using hydrogen peroxide in a basic solution, can also favor the formation of the amide.
| Reaction Condition | Typical Reagents | Primary Product | Notes |
|---|---|---|---|
| Acidic Hydrolysis | H₂O, H₂SO₄, heat | N-(1-Carboxyethyl)glycine ethyl ester | Complete hydrolysis of the nitrile group. chemistrysteps.com |
| Basic Hydrolysis | H₂O, NaOH, heat | N-(1-Carboxyethyl)glycine | Both nitrile and ester groups are typically hydrolyzed. chemistrysteps.com |
| Enzymatic Hydrolysis | Nitrilase enzyme | N-(1-Carbamoylethyl)glycine ethyl ester | Offers high selectivity for nitrile hydration to the amide. researchgate.net |
Reduction Reactions to Amines and Aldehydes
The nitrile group is readily reduced to afford primary amines or, under milder conditions, aldehydes. libretexts.org
Reduction to Primary Amines: The most common transformation is the complete reduction of the nitrile to a primary amine. This can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether or tetrahydrofuran. chemistrysteps.comlibretexts.orgstudymind.co.uk An alternative and often preferred method, particularly in industrial settings, is catalytic hydrogenation. studymind.co.uk This involves reacting the compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst, such as Raney nickel, platinum, or ruthenium. physicsandmathstutor.comgoogle.com This reaction converts this compound into N-(3-aminopropyl)glycine ethyl ester.
Reduction to Aldehydes: The partial reduction of the nitrile to an aldehyde can be achieved using specific reducing agents that prevent over-reduction to the amine. A common reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H). chemistrysteps.comlibretexts.org The reaction is typically performed at low temperatures. The initial product is an imine-aluminum complex, which is then hydrolyzed during aqueous workup to yield the aldehyde, N-(1-formylethyl)glycine ethyl ester. libretexts.orguniurb.it
| Target Product | Reagent | Reaction Type | Resulting Compound |
|---|---|---|---|
| Primary Amine | LiAlH₄ followed by H₂O workup | Hydride Reduction | N-(3-Aminopropyl)glycine ethyl ester |
| Primary Amine | H₂, Raney Nickel Catalyst | Catalytic Hydrogenation | N-(3-Aminopropyl)glycine ethyl ester |
| Aldehyde | DIBAL-H followed by H₂O workup | Partial Hydride Reduction | N-(1-Formylethyl)glycine ethyl ester |
Cyclization Reactions Involving the Nitrile Group
The presence of multiple reactive functional groups allows this compound to participate in intramolecular cyclization reactions, leading to the formation of various nitrogen-containing heterocycles. enamine.netmdpi.com These reactions often require activation of the nitrile group or prior modification of another functional group in the molecule. nih.gov
For instance, after hydrolysis of the ethyl ester to the carboxylic acid, the resulting N-(1-cyanoethyl)glycine could potentially undergo an intramolecular cyclization between the secondary amine and the nitrile group, or between the carboxylic acid and the nitrile group, particularly under activating conditions. A more plausible pathway involves the sequential hydrolysis of both the ester and the nitrile groups. The resulting amino diacid could then undergo a thermally-driven dehydration/cyclization to form a substituted piperazine-2,5-dione, a common heterocyclic core. Base-catalyzed intramolecular cyclization of related β-oxonitriles is also a known method for forming cyclic structures. mdpi.com
Ester and Carboxylic Acid Moiety Reactivity within this compound
The ethyl ester group provides another site for chemical modification, primarily through hydrolysis to the corresponding carboxylic acid or conversion to other esters or amides.
Transesterification and Saponification Reactions of the Ethyl Ester
Saponification: This is the base-promoted hydrolysis of the ethyl ester to yield the corresponding carboxylate salt. nih.gov Treatment of this compound with a strong base like sodium hydroxide (B78521) in an aqueous or alcoholic solvent will cleanly convert the ester into the sodium salt of N-(1-Cyanoethyl)glycine. Subsequent acidification provides the free carboxylic acid. This reaction is fundamental for preparing the molecule for subsequent peptide coupling. The rate of base-catalyzed hydrolysis of α-amino acid esters can be significantly faster than that of simple alkyl esters. nih.govrsc.org
Transesterification: This reaction involves the conversion of the ethyl ester into a different ester by reacting the compound with another alcohol in the presence of an acid or base catalyst. jst.go.jp For example, reacting this compound with methanol (B129727) and an acid catalyst would produce Methyl N-(1-cyanoethyl)glycinate. This process is an equilibrium, and the use of the new alcohol as a solvent helps to drive the reaction to completion. Metal catalysts, such as those based on zinc or iron, have also been developed to facilitate transesterification under mild conditions. jst.go.jpgoogle.com An electrochemical approach for the transesterification of glycine (B1666218) derivatives has also been reported, offering a green chemistry alternative. sioc-journal.cn
| Reaction | Conditions | Reactant | Product |
|---|---|---|---|
| Saponification | 1. NaOH (aq), heat 2. H₃O⁺ | This compound | N-(1-Cyanoethyl)glycine |
| Transesterification | Methanol (excess), H⁺ catalyst | This compound | Methyl N-(1-Cyanoethyl)glycinate |
| Transesterification | Benzyl alcohol, catalyst | This compound | Benzyl N-(1-Cyanoethyl)glycinate |
Amide Bond Formation and Peptide Coupling Strategies
The ability to form amide bonds is one of the most important reactions of amino acids and their derivatives. nih.govresearchgate.net To utilize this compound in peptide synthesis, the ethyl ester must first be hydrolyzed to the free carboxylic acid, N-(1-Cyanoethyl)glycine, via saponification. libretexts.org This unmasks the carboxyl group, allowing it to be coupled with the amino group of another amino acid or amine.
The formation of the peptide bond requires the activation of the carboxylic acid. libretexts.org This is typically achieved using a coupling reagent to convert the carboxyl group's hydroxyl into a better leaving group, facilitating nucleophilic attack by an amine. A variety of coupling reagents have been developed to promote this reaction efficiently and with minimal side reactions, particularly racemization at the α-carbon. bachem.com
Common peptide coupling strategies involve:
Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are widely used. peptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress racemization and improve efficiency, an additive such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure is almost always included. peptide.comcsic.es
Onium Salts: Phosphonium salts (e.g., PyBOP, PyAOP) and aminium/uronium salts (e.g., HBTU, HATU, COMU) are highly efficient coupling reagents that form activated esters in situ. bachem.compeptide.com These reagents are known for their high reactivity, fast reaction times, and low levels of racemization, making them popular in solid-phase peptide synthesis. bachem.com
The general procedure involves reacting the saponified N-(1-Cyanoethyl)glycine with the desired amine or amino acid ester in the presence of the coupling reagent and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to neutralize any acids formed. bachem.com
| Reagent Class | Examples | Key Features |
|---|---|---|
| Carbodiimides | DCC, DIC, EDC | Commonly used, often with additives like HOBt or OxymaPure to minimize racemization. peptide.com |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Highly reactive reagents. PyAOP is effective for coupling sterically hindered or N-methylated amino acids. bachem.compeptide.com |
| Aminium/Uronium Salts | HBTU, HATU, TBTU, COMU | Very efficient and fast-acting. HATU is based on HOAt and is known for low racemization. bachem.com COMU is a safer alternative to HOBt/HOAt-based reagents. bachem.com |
Reactivity at the N-Substituted Amino Center
The nitrogen atom in Ethyl N-(2-cyanoethyl)glycinate is a secondary amine, which imparts a nucleophilic character to this center. This nucleophilicity is central to its reactivity, allowing for a variety of substitution and addition reactions.
The secondary amine of Ethyl N-(2-cyanoethyl)glycinate is susceptible to further substitution reactions, such as alkylation and acylation. These reactions are fundamental in synthetic organic chemistry for building more complex molecular architectures.
Alkylation: The nitrogen atom possesses a lone pair of electrons, making it nucleophilic and capable of reacting with electrophilic alkylating agents. The reaction with alkyl halides, for instance, would proceed via an SN2 mechanism to yield a tertiary amine. Such N-alkylation of glycine derivatives is a well-established method for synthesizing more complex amino acids and peptide building blocks. mdpi.comrsc.org The reaction conditions typically involve a base to deprotonate the nitrogen, enhancing its nucleophilicity, although the reaction can also proceed under neutral or acidic conditions depending on the substrate and alkylating agent. rsc.orgmdpi.com
Acylation: The secondary amine readily reacts with acylating agents like acyl chlorides, anhydrides, or isothiocyanates to form amides or thioureas, respectively. nih.govarkat-usa.orgthieme-connect.de This transformation is significant as it can be used to introduce a wide variety of functional groups or to form protective groups in peptide synthesis. For example, the reaction of N-(2-cyanoethyl)glycine with acetic anhydride (B1165640) would lead to the corresponding N-acetylated derivative. prepchem.com Acylation is often a highly efficient reaction, driven by the high electrophilicity of the acylating agent's carbonyl carbon and the nucleophilicity of the amine. arkat-usa.org
| Reaction Type | Reagent Class | Example Reagent | Expected Product Structure | Significance/Reference |
|---|---|---|---|---|
| Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | Ethyl N-(2-cyanoethyl)-N-methylglycinate | Forms a tertiary amine; fundamental for creating complex amino acid derivatives. mdpi.comrsc.org |
| Acylation | Acyl Chloride | Acetyl Chloride (CH₃COCl) | Ethyl N-acetyl-N-(2-cyanoethyl)glycinate | Forms a stable amide bond; used for protection or functionalization. nih.gov |
| Acylation | Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | Ethyl N-acetyl-N-(2-cyanoethyl)glycinate | Common and efficient method for N-acetylation. prepchem.com |
| Acylation | Isothiocyanate | Phenyl Isothiocyanate (C₆H₅NCS) | Ethyl N-(2-cyanoethyl)-N'-(phenyl)thiourea-glycinate | Synthesis of thiourea (B124793) derivatives with potential biological activities. arkat-usa.org |
The nitrogen center of Ethyl N-(2-cyanoethyl)glycinate can also participate in redox reactions, although these are less common than alkylation or acylation.
Oxidation: The secondary amine can be oxidized to form various products depending on the oxidizing agent used. evitachem.com Mild oxidation could potentially yield a stable nitroxide radical or a hydroxylamine (B1172632) derivative. Stronger oxidizing agents might lead to cleavage of the C-N bond or more complex rearrangements. The oxidation of N-alkylated amino acids is a known transformation, for instance, the oxidation of N-(cyanoethyl)-L-proline has been studied, indicating the susceptibility of the N-cyanoethyl moiety to oxidative conditions. thieme-connect.de
| Reaction Type | Reagent/Condition | Affected Group | Potential Product | Reference/Analogy |
|---|---|---|---|---|
| Oxidation | Hydrogen Peroxide (H₂O₂) | Secondary Amine | N-oxide or Hydroxylamine derivative | Analogous to oxidation of other secondary amines and sulfides. thieme-connect.degoogle.com |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Nitrile (Cyano) Group | Ethyl N-(3-aminopropyl)glycinate | Standard reduction of nitriles to primary amines. drugfuture.com |
| Reduction | H₂ / Raney Nickel | Nitrile (Cyano) Group | Ethyl N-(3-aminopropyl)glycinate | Common catalytic hydrogenation method for nitriles. |
Detailed Mechanistic Elucidation of Key Organic Transformations of this compound
The bifunctional nature of Ethyl N-(2-cyanoethyl)glycinate allows it to undergo intriguing intramolecular reactions and cycloadditions, leading to the formation of heterocyclic structures.
Intramolecular Cyclization to form Pyrrolidinone: In the synthesis of the drug Repaglinide, Ethyl N-(2-cyanoethyl)glycinate is mentioned as an intermediate that undergoes cyclization to form a protected pyrrolidinone. drugfuture.com While the specific protecting group used in the industrial synthesis influences the exact pathway, a plausible general mechanism can be proposed. The reaction is likely initiated by a base, which can deprotonate the carbon alpha to the ester, generating an enolate. This enolate can then act as a nucleophile, attacking the electrophilic carbon of the nitrile group in an intramolecular fashion. This cyclization forms a five-membered ring intermediate, which, upon tautomerization and subsequent workup, yields the pyrrolidinone ring system. This type of intramolecular cyclization is a powerful tool for constructing heterocyclic scaffolds from acyclic precursors.
[2+3] Cycloaddition to form Tetrazoles: A significant transformation involving the nitrile group is its participation in [2+3] cycloaddition reactions. Research on N-(2-cyanoethyl)glycine has shown that it can react with sodium azide (B81097) (NaN₃) to form a tetrazole ring in situ. ehu.es This is a classic example of "click chemistry," known for its high efficiency and selectivity. The mechanism involves the nucleophilic attack of the azide ion onto the electrophilic nitrile carbon, followed by an intramolecular cyclization of the resulting intermediate to form the stable, aromatic tetrazole ring. This transformation is particularly valuable as it converts a linear precursor into a metabolically stable and biologically relevant heterocyclic moiety, often used as a bioisostere for a carboxylic acid group.
| Transformation | Key Reagents | Proposed Mechanism Type | Key Intermediates | Resulting Structure | Reference |
|---|---|---|---|---|---|
| Pyrrolidinone Formation | Base (e.g., NaOEt) | Intramolecular Nucleophilic Acyl/Nitrile Addition | Ester enolate, Iminyl anion | Substituted Pyrrolidinone | drugfuture.com |
| Tetrazole Formation | Sodium Azide (NaN₃) | [2+3] Dipolar Cycloaddition | Vinyl azide-like intermediate | Substituted Tetrazole | ehu.es |
Stereochemical Aspects and Asymmetric Synthesis Strategies for Ethyl N 1 Cyanoethyl Glycine
Analysis of Stereogenic Centers in Ethyl N-(1-Cyanoethyl)glycine
The molecular structure of this compound contains a single stereogenic center, which gives rise to the existence of stereoisomers. A thorough analysis of this chiral center is fundamental to understanding the compound's three-dimensional structure and its interactions with other chiral molecules.
The chirality of this compound originates from the carbon atom of the 1-cyanoethyl group that is directly attached to the nitrogen atom of the glycine (B1666218) moiety. This specific carbon atom is bonded to four different substituents, which is the prerequisite for a carbon atom to be a stereogenic center.
The four distinct groups attached to this chiral carbon are:
A hydrogen atom (-H)
A methyl group (-CH₃)
A cyano group (-C≡N)
The N-glycine ethyl ester moiety (-NH-CH₂-COOCH₂CH₃)
Due to the presence of this single stereogenic center, the molecule is chiral and can exist in two non-superimposable mirror-image forms.
Given that this compound possesses only one stereogenic center, it can exist as a pair of enantiomers. These enantiomers are designated as (R)-Ethyl N-(1-Cyanoethyl)glycine and (S)-Ethyl N-(1-Cyanoethyl)glycine, according to the Cahn-Ingold-Prelog priority rules. The physical and chemical properties of these enantiomers are identical in an achiral environment, but they exhibit different interactions with other chiral molecules and rotate plane-polarized light in equal but opposite directions.
Since there is only one chiral center, diastereomers are not possible for this compound. Diastereomers are stereoisomers that are not mirror images of each other and require the presence of at least two stereogenic centers in a molecule.
| Stereoisomer Relationship | Description |
| Enantiomers | A pair of non-superimposable mirror images. For this compound, this corresponds to the (R) and (S) forms. |
| Diastereomers | Not applicable for this compound as it has only one stereogenic center. |
Asymmetric Synthesis of Enantiopure this compound
The synthesis of enantiomerically pure forms of this compound requires the use of asymmetric synthesis strategies. These methods aim to selectively produce one enantiomer over the other. While specific literature on the asymmetric synthesis of this exact molecule is not extensively available, established methodologies for the synthesis of chiral N-substituted amino acids can be applied.
Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary is removed. For the synthesis of this compound, a chiral glycine enolate equivalent could be employed.
One potential approach involves the use of a chiral auxiliary, such as a derivative of (1R,2S)-ephedrine or an Evans oxazolidinone, attached to the glycine nitrogen. The resulting chiral glycine enolate could then be reacted with a 1-cyanoethylating agent. The steric hindrance provided by the chiral auxiliary would direct the incoming electrophile to one face of the enolate, leading to the formation of one diastereomer in excess. Subsequent removal of the chiral auxiliary would yield the desired enantiomerically enriched N-(1-cyanoethyl)glycine, which can then be esterified.
Table of Common Chiral Auxiliaries for Amino Acid Synthesis
| Chiral Auxiliary | Type of Reaction | Typical Diastereoselectivity |
|---|---|---|
| Evans Oxazolidinones | Alkylation of N-acylated derivatives | High (often >95% de) |
| (1R,2S)-Ephedrine Derivatives | Alkylation of derived oxazolidinones | Good to excellent |
| Camphorsultam | Michael additions, Alkylations | High |
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries.
A plausible catalytic asymmetric route to this compound could involve the reductive amination of ethyl pyruvate with 2-aminopropionitrile, catalyzed by a chiral transition metal complex or an organocatalyst. Alternatively, a direct catalytic asymmetric N-alkylation of ethyl glycinate (B8599266) with a suitable 1-cyanoethyl precursor could be envisioned. For instance, copper-catalyzed asymmetric C-H functionalization of glycine derivatives has been reported for cyanoalkylation, suggesting the potential for catalytic systems to be developed for N-alkylation as well. researchgate.net
Another powerful strategy is the catalytic asymmetric reductive amination of α-ketoesters. In a hypothetical synthesis, ethyl 2-oxobutanoate could be reacted with ammonia to form an imine intermediate, which is then asymmetrically reduced using a chiral catalyst (e.g., a chiral phosphine-metal complex) and a reducing agent to introduce the amino group with stereocontrol. Subsequent cyanation of the resulting amino acid ester would lead to the target molecule.
Chemoenzymatic synthesis combines chemical and enzymatic transformations to achieve high selectivity and efficiency. Enzymes are highly stereoselective catalysts that can be used to produce enantiopure compounds under mild conditions.
For the synthesis of this compound, an imine reductase (IRED) could be employed. nih.gov These enzymes catalyze the asymmetric reduction of imines to amines. A potential chemoenzymatic route would involve the reaction of ethyl glycinate with acetaldehyde to form an imine, which is then stereoselectively reduced by an IRED in the presence of a cofactor such as NADPH. The resulting ethyl N-ethylglycine could then be chemically converted to the target compound, although a more direct enzymatic N-cyanoethylation would be ideal.
More directly, enzymes such as N-substituted amino acid dehydrogenases could potentially be engineered to accept 1-cyanoethylamine and ethyl pyruvate as substrates for a reductive amination reaction, directly yielding the desired product with high enantiopurity. nih.gov Biocatalytic methods for the synthesis of N-aryl- and N-alkyl-functionalized amino acids have been developed, showcasing the potential for enzymatic routes to N-substituted amino acids. acs.orgresearchgate.net
Overview of Potential Asymmetric Synthesis Strategies
| Strategy | Key Features | Potential Application to Target Molecule |
|---|---|---|
| Chiral Auxiliary | Stoichiometric use of a chiral directing group. | Alkylation of a chiral glycine equivalent. |
| Asymmetric Catalysis | Use of a substoichiometric amount of a chiral catalyst. | Catalytic reductive amination or N-alkylation. |
| Chemoenzymatic Synthesis | Use of enzymes for stereoselective transformations. | Imine reductase-catalyzed reductive amination. |
Resolution Techniques for Enantiomeric and Diastereomeric Mixtures of this compound
The stereoselective synthesis and separation of chiral compounds are of paramount importance in the pharmaceutical and fine chemical industries. For a compound such as this compound, which possesses at least one stereocenter at the α-carbon of the glycine moiety and another at the 1-cyanoethyl group, mixtures of enantiomers and diastereomers are possible. The resolution of these stereoisomeric mixtures is a critical step to isolate the desired biologically active isomer. While specific resolution protocols for this compound are not extensively detailed in publicly available literature, established methodologies for the resolution of related N-substituted amino acid esters and similar chiral molecules provide a strong basis for effective separation strategies. These techniques primarily include enzymatic resolution, diastereomeric salt formation, and chiral chromatography.
Enzymatic Resolution
Enzymatic resolution is a powerful and highly selective method for the separation of enantiomers. This technique leverages the stereospecificity of enzymes, most commonly lipases and proteases, to selectively catalyze a reaction on one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For this compound, a lipase-catalyzed hydrolysis of the ethyl ester in an aqueous medium could be a viable approach.
In a typical scenario, a racemic mixture of this compound would be treated with a lipase, such as Candida antarctica lipase B (CALB), which is known for its broad substrate specificity and high enantioselectivity in the hydrolysis of esters. The enzyme would selectively hydrolyze one enantiomer (e.g., the (S)-enantiomer) to its corresponding carboxylic acid, while leaving the other enantiomer (e.g., the (R)-enantiomer) as the unreacted ester. The resulting mixture of the carboxylic acid and the ester can then be separated based on their different chemical properties, for instance, by extraction under acidic or basic conditions.
A recent study on the dynamic kinetic resolution of PEGylated N-alkyl amino esters demonstrated the utility of lipase L111 for preparing enantiomerically enriched N-alkyl unnatural amino acids with up to 98% yield and 99% enantiomeric excess (ee). acs.orgacs.orgnih.gov This highlights the potential of enzymatic methods for resolving N-substituted glycine derivatives.
Table 1: Potential Enzymatic Resolution of Racemic this compound
| Step | Description | Reactants/Reagents | Products | Separation Method |
| 1 | Enantioselective Hydrolysis | Racemic this compound, Lipase (e.g., CALB), Water | (S)-N-(1-Cyanoethyl)glycine, (R)-Ethyl N-(1-Cyanoethyl)glycine | Liquid-liquid extraction |
| 2 | Isolation | Mixture from Step 1 | Pure (S)-N-(1-Cyanoethyl)glycine and (R)-Ethyl N-(1-Cyanoethyl)glycine | - |
Diastereomeric Salt Formation and Fractional Crystallization
The formation of diastereomeric salts is a classical and widely used method for the resolution of racemates. This technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, such as solubility, the diastereomers can often be separated by fractional crystallization.
For this compound, which contains a basic nitrogen atom, a chiral acid can be employed as the resolving agent. Commonly used chiral acids include tartaric acid, mandelic acid, and camphorsulfonic acid. The choice of the resolving agent and the solvent system is crucial for achieving efficient separation and is often determined empirically.
The process would involve dissolving the racemic this compound and an equimolar amount of a single enantiomer of a chiral acid (e.g., L-(+)-tartaric acid) in a suitable solvent. Upon cooling or concentration of the solution, one of the diastereomeric salts will preferentially crystallize. The crystallized salt can then be collected by filtration. The desired enantiomer of this compound can be recovered by treating the separated diastereomeric salt with a base to neutralize the chiral acid. A similar strategy has been successfully applied to the resolution of various amino acid esters. mdpi.com
Table 2: Resolution of Racemic this compound via Diastereomeric Salt Formation
| Step | Description | Reactants/Reagents | Intermediate Products | Final Products |
| 1 | Salt Formation | Racemic this compound, L-(+)-Tartaric Acid, Solvent | Diastereomeric salts: [(R)-Amine·(L)-Tartrate] and [(S)-Amine·(L)-Tartrate] | - |
| 2 | Fractional Crystallization | Solution of diastereomeric salts | Crystalline salt of one diastereomer | - |
| 3 | Liberation of Enantiomer | Separated crystalline salt, Base (e.g., NaOH) | Enantiomerically enriched this compound | Optically pure enantiomer |
Chiral Chromatography
Chiral chromatography is a powerful analytical and preparative technique for the separation of enantiomers and diastereomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the stereoisomers of the analyte, leading to their separation.
For the separation of the stereoisomers of this compound, various types of CSPs could be effective. Chiral High-Performance Liquid Chromatography (HPLC) is a common application of this technique.
Crown Ether-Based CSPs: These are particularly well-suited for the separation of primary amino compounds. chromatographyonline.com The chiral recognition mechanism is based on the formation of inclusion complexes between the protonated amino group of the analyte and the crown ether cavity.
Macrocyclic Glycopeptide-Based CSPs: Teicoplanin-based CSPs are known for their broad enantioselectivity for various classes of compounds, including amino acids and their derivatives. sigmaaldrich.com They offer multiple chiral recognition sites, allowing for effective separation under various mobile phase conditions.
Polysaccharide-Based CSPs: Derivatives of cellulose (B213188) and amylose are widely used CSPs that can separate a broad range of chiral compounds, including those with ester and nitrile functionalities.
The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol, is critical for achieving optimal separation. The elution order of the enantiomers can sometimes be reversed by using a CSP with the opposite chirality. chromatographyonline.com
Table 3: Potential Chiral HPLC Conditions for the Separation of this compound Stereoisomers
| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Detection | Potential Outcome |
| Crown Ether-based (e.g., ChiroSil®) | Methanol (B129727)/Water with perchloric acid | UV/MS | Separation of enantiomers |
| Macrocyclic Glycopeptide (e.g., CHIROBIOTIC® T) | Acetonitrile (B52724)/Water/Trifluoroacetic acid | UV/MS | Separation of enantiomers and diastereomers |
| Polysaccharide-based (e.g., Chiralcel® OD) | Hexane/Isopropanol | UV | Separation of enantiomers and diastereomers |
Advanced Spectroscopic and Analytical Characterization Methodologies for Ethyl N 1 Cyanoethyl Glycine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (Methodological Focus)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds like Ethyl N-(1-Cyanoethyl)glycine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Comprehensive ¹H NMR and ¹³C NMR Spectral Assignments
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ) of these signals, their multiplicity (e.g., singlet, doublet, triplet, quartet, multiplet), and the coupling constants (J) between adjacent protons would provide critical information for assigning the structure.
Expected ¹H NMR Spectral Features:
Ethyl Ester Group: A quartet corresponding to the methylene protons (-CH₂-) coupled to the methyl protons, and a triplet for the terminal methyl protons (-CH₃).
Glycine (B1666218) Methylene Group: A singlet or a pair of doublets for the methylene protons (-CH₂-) of the glycine unit.
N-(1-Cyanoethyl) Group: A quartet for the methine proton (-CH-) coupled to the methyl protons, and a doublet for the methyl protons (-CH₃).
NH Proton: A broad singlet, the chemical shift of which would be sensitive to solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives rise to a distinct signal.
Expected ¹³C NMR Spectral Features:
Carbonyl Carbon (Ester): A signal in the downfield region, typically around 170 ppm.
Cyano Carbon: A characteristic signal in the range of 115-125 ppm.
Aliphatic Carbons: Signals corresponding to the ethyl group carbons, the glycine methylene carbon, and the carbons of the N-(1-cyanoethyl) group would appear in the upfield region of the spectrum.
A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below.
| Assignment | ¹H NMR (Predicted δ, ppm) | Multiplicity | ¹³C NMR (Predicted δ, ppm) |
| Ethyl -CH₃ | ~1.2 | Triplet | ~14 |
| Ethyl -CH₂- | ~4.1 | Quartet | ~61 |
| Glycine -CH₂- | ~3.4 | Singlet | ~50 |
| N-CH(CN)- | ~3.8 | Quartet | ~48 |
| N-CH(CN)CH ₃ | ~1.5 | Doublet | ~18 |
| C=O | - | - | ~172 |
| C≡N | - | - | ~118 |
Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis
To definitively establish the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments are crucial.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum would confirm the coupling between the ethyl methylene and methyl protons, and between the methine and methyl protons of the N-(1-cyanoethyl) group.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbon atoms. It would be used to unambiguously assign the carbon signals based on the already assigned proton signals.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (Methodological Focus)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₇H₁₂N₂O₂), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula.
Elucidation of Fragmentation Pathways
In a mass spectrometer, molecules can be fragmented into smaller, charged particles. The pattern of these fragments is characteristic of the molecule's structure. Analysis of the fragmentation pattern of this compound would provide valuable structural information.
Expected Fragmentation Pathways:
Loss of the ethoxy group (-OCH₂CH₃): A common fragmentation for ethyl esters.
Loss of the ethyl group (-CH₂CH₃):
Cleavage of the N-C bond: Leading to fragments corresponding to the glycine ethyl ester moiety and the 1-cyanoethyl group.
Loss of the cyano group (-CN):
A hypothetical table of major expected fragments is shown below.
| m/z (Predicted) | Possible Fragment Ion |
| [M]+ | C₇H₁₂N₂O₂⁺ |
| [M - 29]+ | [C₅H₇N₂O₂]⁺ |
| [M - 45]+ | [C₅H₇N₂O]⁺ |
| [M - 54]+ | [C₅H₁₀NO₂]⁺ |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification (Methodological Focus)
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. They are excellent for identifying the functional groups present in a compound.
Expected IR and Raman Spectral Features:
C≡N Stretch: A sharp, intense absorption in the IR spectrum around 2250 cm⁻¹. This band is typically weaker in the Raman spectrum.
C=O Stretch (Ester): A strong, characteristic absorption in the IR spectrum around 1735 cm⁻¹.
C-O Stretch (Ester): Absorptions in the region of 1250-1000 cm⁻¹.
N-H Bend: A band around 1550 cm⁻¹ in the IR spectrum.
C-H Stretches and Bends: Absorptions in the regions of 3000-2850 cm⁻¹ and 1470-1350 cm⁻¹, respectively.
A summary of the expected vibrational frequencies is provided in the table below.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Nitrile (C≡N) | Stretch | 2260 - 2240 |
| Ester (C=O) | Stretch | 1750 - 1735 |
| Amine (N-H) | Bend | 1650 - 1580 |
| Alkane (C-H) | Stretch | 2980 - 2850 |
| Ester (C-O) | Stretch | 1250 - 1000 |
By applying these advanced spectroscopic and analytical methodologies, a complete and unambiguous characterization of the chemical structure of this compound can be achieved.
X-ray Crystallography for Solid-State Structural Determination (Methodological Focus)
X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and conformational geometry, which are crucial for understanding the structure and function of a molecule like this compound. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
The fundamental principle of X-ray crystallography lies in the interaction of X-rays with the electron clouds of the atoms in the crystal lattice. When the X-ray beam strikes the crystal, the electrons scatter the X-rays. Due to the ordered arrangement of atoms in the crystal, the scattered waves interfere with each other constructively and destructively, producing a unique diffraction pattern of spots of varying intensity. By measuring the positions and intensities of these diffracted spots, it is possible to reconstruct a three-dimensional map of the electron density within the crystal, and from this, the atomic structure of the molecule can be determined.
For a novel compound such as this compound, the initial step in X-ray crystallographic analysis is the growth of a high-quality single crystal. This is often the most challenging part of the process and can be achieved through various methods such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. The choice of solvent is critical and is determined empirically.
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is then rotated, and diffraction data are collected at various orientations. The collected data are processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The structure is then "solved" using computational methods, such as direct methods or Patterson methods, to obtain an initial model of the atomic arrangement. This model is subsequently refined to best fit the experimental diffraction data, resulting in a detailed and highly accurate molecular structure.
While specific crystallographic data for this compound is not publicly available, a hypothetical dataset based on similar small organic molecules is presented below to illustrate the type of information that would be obtained from such an analysis.
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Empirical formula | C₇H₁₂N₂O₂ |
| Formula weight | 156.18 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.543 |
| b (Å) | 12.126 |
| c (Å) | 9.345 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 932.1 |
| Z (molecules per unit cell) | 4 |
| Calculated density (g/cm³) | 1.112 |
| R-factor | 0.045 |
Chromatographic Techniques for Purity Assessment and Isomer Separation (Methodological Focus)
Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds. For a molecule like this compound, which possesses a chiral center at the carbon atom attached to the cyano group, chromatographic methods are particularly important for assessing purity and separating its enantiomers.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. The development of an effective HPLC method for this compound would involve the systematic optimization of several key parameters to achieve the desired separation with good resolution, peak shape, and sensitivity.
Column Selection: The choice of the stationary phase is the most critical factor in HPLC method development. For a moderately polar compound like this compound, a reversed-phase column, such as a C18 or C8, would be a suitable starting point. These columns have a nonpolar stationary phase, and the mobile phase is typically a polar solvent mixture.
Mobile Phase Composition: The mobile phase in reversed-phase HPLC usually consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). The ratio of the organic modifier to water is adjusted to control the retention time of the analyte. A higher proportion of the organic modifier will decrease the retention time, while a lower proportion will increase it. Buffers may also be added to the mobile phase to control the pH and ensure the consistent ionization state of the analyte, which can significantly affect its retention behavior.
Detection: The choice of detector depends on the chromophoric properties of the analyte. Since this compound contains a cyano group and a carbonyl group, it is expected to have some UV absorbance at lower wavelengths (around 200-220 nm). Therefore, a UV-Vis detector would be a suitable choice.
Isomer Separation: To separate the enantiomers of this compound, a chiral stationary phase (CSP) would be required. Chiral columns are designed to interact differently with the two enantiomers, leading to their separation. Alternatively, chiral derivatization of the analyte with a chiral reagent can be performed, and the resulting diastereomers can then be separated on a standard achiral column.
Hypothetical HPLC Method Parameters for this compound
| Parameter | Purity Assessment (Reversed-Phase) | Isomer Separation (Chiral) |
| Column | C18, 4.6 x 150 mm, 5 µm | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid | n-Hexane:Isopropanol (90:10 v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temperature | 30 °C | 25 °C |
| Detection | UV at 210 nm | UV at 210 nm |
| Injection Volume | 10 µL | 10 µL |
| Expected Retention Time | ~5.2 min | Enantiomer 1: ~8.5 min, Enantiomer 2: ~9.7 min |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Since this compound is an amino acid derivative, it may not be sufficiently volatile for direct GC analysis without derivatization. Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable compound.
Derivatization: A common derivatization strategy for amino acids and their derivatives is esterification followed by acylation. For this compound, the secondary amine group could be acylated using a reagent such as trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to produce a more volatile derivative.
Column Selection: The choice of the GC column (stationary phase) is crucial for achieving good separation. A nonpolar or moderately polar column, such as one with a phenyl-methylpolysiloxane stationary phase, would likely be suitable for the derivatized analyte.
Temperature Programming: A temperature program is typically used in GC to ensure the efficient elution of compounds with a range of boiling points. The analysis would start at a lower temperature, which is then gradually increased to elute the less volatile components.
Detection: A Flame Ionization Detector (FID) is a common and robust detector for GC that is sensitive to most organic compounds. For higher sensitivity and structural information, a Mass Spectrometer (MS) can be used as the detector (GC-MS). GC-MS provides a mass spectrum for each separated component, which can be used for its identification.
Hypothetical GC Method Parameters for Derivatized this compound
| Parameter | Method Details |
| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Detector | Mass Spectrometer (MS) |
| MS Scan Range | 40-400 m/z |
| Expected Retention Time | ~10.8 min |
Computational Chemistry and Theoretical Investigations of Ethyl N 1 Cyanoethyl Glycine
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic properties and energetic landscape of Ethyl N-(1-Cyanoethyl)glycine. These methods, rooted in the principles of quantum mechanics, allow for the precise calculation of molecular orbitals, electron distribution, and the energies of different molecular states.
Density Functional Theory (DFT) is a widely used computational method to investigate the conformational preferences of molecules. For this compound, which possesses several rotatable bonds, DFT calculations can identify the most stable three-dimensional arrangements of the atoms. By systematically rotating the bonds around the chiral center and other flexible parts of the molecule, a potential energy surface can be mapped out. The minima on this surface correspond to stable conformers.
These calculations would likely reveal several low-energy conformers for this compound, differing in the orientation of the ethyl ester, the cyanoethyl group, and the substituent on the nitrogen atom. The relative energies of these conformers, calculated with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), would indicate their populations at thermal equilibrium. The surrounding solvent environment can also be modeled using implicit solvation models like the Polarizable Continuum Model (PCM) to provide a more realistic picture of conformational preferences in solution.
Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT
| Conformer | Dihedral Angle (N-Cα-C-O) | Dihedral Angle (N-C-C-CN) | Relative Energy (kcal/mol) |
| A | 178.5° | -65.2° | 0.00 |
| B | -70.1° | -68.9° | 1.25 |
| C | 65.8° | 175.4° | 2.10 |
| D | 179.1° | 60.5° | 3.50 |
Note: This data is hypothetical and for illustrative purposes.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy and spatial distribution of the HOMO and LUMO of this compound can be calculated using DFT.
The HOMO is associated with the ability of a molecule to donate electrons, while the LUMO relates to its ability to accept electrons. For this compound, the HOMO is likely to be localized on the nitrogen atom and the adjacent oxygen atoms of the ester group, indicating these are the primary sites for electrophilic attack. The LUMO is expected to be distributed over the cyano group and the carbonyl carbon of the ester, suggesting these are the likely sites for nucleophilic attack.
From the HOMO and LUMO energies, various reactivity descriptors can be calculated. These descriptors provide quantitative measures of the molecule's reactivity.
Table 2: Hypothetical Reactivity Descriptors for this compound
| Descriptor | Value (eV) | Interpretation |
| HOMO Energy | -6.85 | Electron-donating ability |
| LUMO Energy | -0.95 | Electron-accepting ability |
| HOMO-LUMO Gap | 5.90 | Chemical hardness and stability |
| Ionization Potential | 6.85 | Energy required to remove an electron |
| Electron Affinity | 0.95 | Energy released upon accepting an electron |
| Electronegativity (χ) | 3.90 | Tendency to attract electrons |
| Chemical Hardness (η) | 2.95 | Resistance to change in electron distribution |
| Global Electrophilicity Index (ω) | 2.57 | Propensity to accept electrons |
Note: This data is hypothetical and for illustrative purposes.
Molecular Dynamics (MD) Simulations of Conformational Space
While DFT is excellent for identifying stable conformers, Molecular Dynamics (MD) simulations provide a dynamic picture of the conformational landscape of this compound. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational space over time.
In Silico Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms in this compound can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These calculated shifts, when compared to experimental data, can help in the assignment of peaks and the confirmation of the molecule's connectivity and stereochemistry.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed from the second derivatives of the energy with respect to the atomic positions. The calculated IR spectrum can be compared with the experimental spectrum to identify characteristic functional groups, such as the C≡N stretch of the cyano group, the C=O stretch of the ester, and the N-H vibrations.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. This can provide insights into the electronic transitions occurring within the molecule.
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For the synthesis or reactions of this compound, computational modeling can be used to map out the entire reaction pathway. This involves locating the transition state (TS) structures, which are the energy maxima along the reaction coordinate.
By calculating the energies of the reactants, products, and transition states, the activation energy barrier for a reaction can be determined. This information is crucial for understanding the feasibility and rate of a reaction. For instance, in the synthesis of this compound, computational modeling could be used to investigate the mechanism of the Strecker synthesis, identifying the key intermediates and transition states involved in the addition of cyanide and the subsequent hydrolysis steps.
Theoretical Insights into Enantioselectivity and Diastereoselectivity in Synthesis
Since this compound contains a chiral center, its synthesis can lead to the formation of enantiomers and, if other chiral centers are present, diastereomers. Computational chemistry can provide valuable insights into the origins of stereoselectivity in such reactions.
By modeling the reaction pathway for the formation of different stereoisomers, particularly in the presence of a chiral catalyst or auxiliary, the transition state energies can be compared. A lower activation energy for the formation of one stereoisomer over another would explain the observed enantioselectivity or diastereoselectivity. These calculations can help in the rational design of new catalysts or the optimization of reaction conditions to achieve higher stereochemical control. For example, by modeling the interaction of the reactants with a chiral catalyst, the specific non-covalent interactions that stabilize the transition state leading to the major stereoisomer can be identified.
Applications of Ethyl N 1 Cyanoethyl Glycine As a Synthetic Intermediate and Building Block in Organic Chemistry
Utilization in the Synthesis of Substituted Amino Acids and Peptidomimetics
The most direct and well-established application of α-aminonitriles is in the synthesis of α-amino acids via the Strecker synthesis. masterorganicchemistry.com Ethyl N-(1-cyanoethyl)glycine can be viewed as an intermediate in a modified Strecker pathway.
The synthesis of this compound would logically proceed through a three-component reaction involving ethyl glycinate (B8599266), acetaldehyde, and a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN). cabidigitallibrary.org This reaction forms the α-aminonitrile structure. Subsequent hydrolysis of both the nitrile and the ethyl ester functionalities under acidic or basic conditions would yield the N-substituted amino acid, N-ethyl-alanine.
Table 1: Synthetic Pathway to N-Ethyl-Alanine via this compound
| Step | Reactants | Product | Transformation |
| 1 | Ethyl glycinate, Acetaldehyde, Cyanide Source | This compound | Formation of α-aminonitrile |
| 2 | This compound, H₂O, Acid/Base | N-Ethyl-alanine | Hydrolysis of nitrile and ester |
This pathway provides a straightforward method for the preparation of N-alkylated amino acids, which are important components of many biologically active peptides and peptidomimetics. The ability to introduce substituents on the amino group of amino acids is crucial for modifying the properties of peptides, such as their conformational preferences, proteolytic stability, and receptor binding affinity.
Furthermore, the α-aminonitrile moiety can be a precursor to peptidomimetics. For instance, the nitrile group can be reduced to an amine, yielding a 1,2-diamine derivative. This diamine can then be incorporated into peptide-like structures, introducing a modification to the peptide backbone. The resulting peptidomimetics may exhibit altered biological activity or improved pharmacokinetic properties compared to their natural peptide counterparts.
Role in the Construction of Complex Nitrogen-Containing Heterocyclic Systems
The bifunctional nature of this compound makes it a potential precursor for the synthesis of various nitrogen-containing heterocyclic systems. uni-mainz.de The reactivity of the nitrile and the secondary amine can be exploited in cyclization reactions to form rings of different sizes.
For example, the reduction of the nitrile group to a primary amine, followed by intramolecular cyclization with the ethyl ester, could lead to the formation of substituted piperazinones. Alternatively, reactions involving the nitrile group with external reagents, followed by cyclization, can open pathways to a wider range of heterocyclic structures. The reaction of α-aminonitriles with aminothiols, for instance, can lead to the formation of thiazolines and subsequently thiol-containing peptides. nih.gov
While specific examples involving this compound are not prevalent, the general reactivity of α-aminonitriles in the synthesis of heterocycles is well-documented. scispace.com These compounds can serve as synthons for the construction of imidazoles, oxazoles, and other important heterocyclic scaffolds found in many pharmaceuticals and natural products.
Integration into Total Synthesis Strategies for Natural Products and Pharmaceuticals
The utility of α-aminonitriles as key intermediates has been demonstrated in the total synthesis of various natural products. nih.govresearchgate.net Their ability to be converted into amino acids and other functional groups makes them valuable building blocks in the construction of complex molecular architectures.
This compound, as a precursor to N-ethyl-alanine, could be incorporated into the synthesis of natural products containing this N-methylated amino acid residue. Many natural peptides and alkaloids feature N-alkylated amino acids, which often play a critical role in their biological activity.
Moreover, the reactivity of the α-aminonitrile moiety itself can be harnessed in synthetic strategies. The deprotonation of the α-carbon can generate a nucleophile that can participate in carbon-carbon bond-forming reactions, allowing for the elaboration of the molecular framework. This "umpolung" reactivity, where the normal electrophilic character of the α-carbon is inverted, is a powerful tool in organic synthesis. rsc.org
Development of Novel Reagents or Catalysts Incorporating the this compound Scaffold
The structural framework of this compound, or derivatives thereof, could potentially be incorporated into the design of new reagents or catalysts. The presence of a secondary amine and an ester group provides handles for further functionalization.
For example, the amine could be acylated with a variety of substituents, or the ester could be converted to an amide. These modifications could introduce coordinating groups capable of binding to metal centers, leading to the development of novel chiral ligands for asymmetric catalysis. The chirality at the α-carbon, which can be introduced through asymmetric Strecker-type reactions, is a key feature in the design of such ligands. nih.gov
While this application is speculative for this compound itself, the principle of using amino acid-derived structures as scaffolds for catalysts is a well-established concept in organic chemistry. The versatility of the α-aminonitrile precursor allows for the potential creation of a diverse library of ligands for screening in various catalytic transformations.
Future Research Directions and Emerging Trends in Ethyl N 1 Cyanoethyl Glycine Studies
Exploration of Undiscovered Reactivity and Transformation Pathways
The unique combination of a secondary amine, an ester, and a nitrile group within the Ethyl N-(1-Cyanoethyl)glycine molecule suggests a rich and varied reactivity profile waiting to be explored. Future research will likely focus on elucidating novel transformation pathways.
The electrophilic nature of the carbon atom in a nitrile group makes it susceptible to nucleophilic attack. libretexts.orgnih.gov This opens up possibilities for a range of reactions. For instance, the reaction of the nitrile group with nucleophiles like cysteine or serine residues is a known pathway for forming covalent adducts, a strategy increasingly used in the development of covalent inhibitors for therapeutic applications. nih.govnih.gov Investigating the reactivity of the cyanoethyl group in this compound with various nucleophiles could reveal novel reaction mechanisms and products.
Furthermore, the nitrile moiety can be a precursor to various other functional groups, including amines, amides, and carboxylic acids, through reactions such as hydrolysis or reduction. libretexts.org The selective transformation of the nitrile group in the presence of the ester and secondary amine functionalities would be a key area of investigation, potentially leading to the synthesis of novel amino acid derivatives with unique properties. The development of catalytic systems that can selectively target the nitrile group will be crucial in this endeavor.
A hypothetical reaction cascade could involve the initial hydrolysis of the nitrile to an amide, followed by an intramolecular cyclization with the secondary amine to form a lactam. The conditions required for such a transformation and the stability of the resulting cyclic product would be important parameters to study.
Table 1: Hypothetical Reactivity Profile of this compound
| Reaction Type | Reagents/Conditions | Potential Product |
| Nitrile Hydrolysis | Acid or base catalysis | N-(1-Carboxyethyl)glycine ethyl ester |
| Nitrile Reduction | LiAlH4, H2/catalyst | N-(1-Amino-n-propyl)glycine ethyl ester |
| Nucleophilic Addition | Cysteine | Thioimidate adduct |
| Intramolecular Cyclization | Heat, catalyst | Piperazinone derivative |
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis and derivatization of this compound could be significantly advanced through the adoption of flow chemistry and automated synthesis platforms. These technologies offer numerous advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for high-throughput screening of reaction conditions. nih.govmdpi.comresearchgate.net
The integration of real-time monitoring and machine learning algorithms with automated flow systems can accelerate the optimization of synthetic processes, leading to higher yields and purity. researchgate.net For a molecule like this compound, a multi-step flow synthesis could be designed, starting from simple precursors and incorporating the cyanoethylation and esterification steps in a continuous sequence. vapourtec.com This would not only streamline the production of the parent molecule but also facilitate the rapid synthesis of a library of derivatives for further study.
For instance, an automated platform could be programmed to vary the alcohol used for esterification or to introduce different substituents on the amino group, allowing for the creation of a diverse set of analogues. The ability to rapidly synthesize and test these analogues would be invaluable for structure-activity relationship (SAR) studies.
Computational Design and Prediction of Novel Analogues with Enhanced Chemical Properties
Computational modeling and simulation are powerful tools for predicting the properties of molecules and for designing novel analogues with desired characteristics. goums.ac.irnih.govnih.gov In the context of this compound, computational methods can be employed to explore its conformational landscape, predict its reactivity, and design new molecules with enhanced chemical properties.
Density Functional Theory (DFT) calculations can be used to investigate the electronic structure of the molecule and to model its reactivity towards different reagents. rsc.org This can provide insights into the most likely reaction pathways and help in the design of experiments. For example, DFT could be used to predict the activation energies for the nucleophilic attack on the nitrile group by different nucleophiles, allowing for a rational selection of reactants. nih.gov
Furthermore, Quantitative Structure-Property Relationship (QSPR) models can be developed to predict various physicochemical properties of this compound and its analogues, such as solubility, stability, and lipophilicity. nih.gov These models, based on the molecular structure, can guide the design of new compounds with improved properties for specific applications. By integrating artificial intelligence and machine learning, it's possible to create co-modeling frameworks that leverage both the sequence and chemical structure of peptides and their derivatives to predict their properties with greater accuracy. oaepublish.com
Table 2: Predicted Physicochemical Properties of Hypothetical this compound Analogues
| Analogue | Modification | Predicted LogP | Predicted Aqueous Solubility (mg/L) |
| 1 | Methyl ester instead of ethyl ester | -0.2 | 5000 |
| 2 | N-methylation | 0.1 | 3500 |
| 3 | Phenyl group on the ethyl chain | 1.5 | 500 |
| 4 | Hydrolysis of nitrile to amide | -1.0 | 10000 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Applications in Materials Science or Polymer Chemistry (if purely chemical/synthetic in focus)
The presence of a reactive nitrile group and a polymerizable amino acid backbone suggests that this compound could find applications in materials science and polymer chemistry. Cyanoethylated compounds have been shown to be effective polymer modifiers, enhancing the mechanical properties of composites. nbinno.comnbinno.com
One potential application is the use of this compound as a monomer in the synthesis of novel polymers. The secondary amine and the ester group could participate in polymerization reactions, leading to the formation of polyamides or polyesters with pendant cyanoethyl groups. These pendant groups could then be further functionalized to tune the properties of the polymer. The polymerization of cyanoacrylate monomers is a well-established field, and the insights gained from these studies could be applied to the polymerization of this compound. pcbiochemres.comnih.govafinitica.com
Another possibility is the use of this compound as a cross-linking agent for other polymers. The nitrile group can undergo reactions that lead to the formation of covalent bonds between polymer chains, thereby improving the mechanical strength and thermal stability of the material. The cyanoethylation of natural fibers like cellulose (B213188) has been shown to improve their thermoplastic properties, opening up new applications for these materials. researchgate.net
Development of Sustainable and Economically Viable Industrial Syntheses
For any chemical compound to have a significant impact, the development of a sustainable and economically viable industrial synthesis is crucial. Future research on this compound will need to address this aspect. Traditional methods for the synthesis of N-substituted amino acids often involve multiple steps and the use of hazardous reagents. google.comlibretexts.org
The development of a green and efficient synthesis of this compound would be a major step forward. This could involve the use of biocatalysis, where enzymes are used to carry out specific chemical transformations with high selectivity and under mild conditions. For example, an enzyme could be used to catalyze the cyanoethylation of glycine (B1666218) ethyl ester, avoiding the need for harsh chemical reagents.
Q & A
Q. What are the common synthetic routes for Ethyl N-(1-Cyanoethyl)glycine, and how can its purity be validated experimentally?
this compound can be synthesized via nucleophilic substitution or coupling reactions involving glycine ethyl ester derivatives. For example, Schotten-Baumann-type reactions or azide-mediated couplings (as seen in peptide synthesis) are viable pathways . To validate purity, use high-performance liquid chromatography (HPLC) with UV detection for quantitative analysis, supplemented by nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. Ensure calibration with certified reference standards and report retention times, integration values, and spectral peaks .
Q. What experimental methods are recommended for characterizing the physicochemical properties of this compound?
Key characterization techniques include:
- Solubility : Use shake-flask methods at controlled temperatures (e.g., 25°C) with solvents of varying polarity (water, ethanol, DMSO). Compare experimental results with computational predictions (e.g., ACD/Labs software) .
- Thermal stability : Perform differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to identify decomposition temperatures and phase transitions .
- Spectroscopic analysis : IR spectroscopy for functional group identification (e.g., cyano, ester, amide bonds) and mass spectrometry (MS) for molecular weight confirmation .
Q. How should researchers handle and store this compound to prevent degradation?
Store the compound in airtight, light-resistant containers under inert gas (e.g., nitrogen) at –20°C. Avoid long-term storage at room temperature due to potential hydrolysis of the cyanoethyl or ester groups. Conduct periodic stability tests using HPLC to monitor degradation products. Always refer to safety data sheets (SDS) for hazard-specific PPE requirements (e.g., nitrile gloves, fume hood use) .
Advanced Research Questions
Q. What strategies can optimize the yield of this compound in multi-step syntheses?
- Reaction conditions : Screen catalysts (e.g., carbonyldiimidazole for cyclization ) and solvents (polar aprotic solvents like DMF for improved solubility).
- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures.
- Kinetic monitoring : Employ in-situ FTIR or Raman spectroscopy to track reaction progress and identify intermediates .
Q. How can researchers address contradictions in experimental data, such as discrepancies between computational and empirical solubility values?
- Re-evaluate assumptions : Verify computational parameters (e.g., force fields in ACD/Labs simulations) against experimental conditions (pH, ionic strength) .
- Error analysis : Quantify measurement uncertainties (e.g., via triplicate experiments) and apply statistical tests (t-tests, ANOVA) to assess significance .
- Cross-validation : Compare results with alternative methods (e.g., nephelometry for solubility) or literature data for structurally analogous compounds .
Q. What advanced analytical techniques are suitable for studying the stability of this compound under varying pH and temperature conditions?
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, then analyze degradation products via LC-MS/MS .
- Accelerated stability testing : Use thermal stress chambers (40–60°C) and high humidity (75% RH) to model long-term stability. Monitor changes with XRD (crystallinity) and DSC (polymorphism) .
Q. How can computational modeling enhance the understanding of this compound’s reactivity and interactions?
- Density functional theory (DFT) : Calculate reaction pathways for hydrolysis or nucleophilic attacks, focusing on transition states and activation energies.
- Molecular dynamics (MD) : Simulate solvation effects in biological membranes or protein-binding pockets to predict bioavailability .
- QSAR models : Corrogate experimental toxicity or solubility data with molecular descriptors (e.g., logP, polar surface area) .
Q. What methodologies are recommended for resolving spectral overlaps in NMR or IR analysis of this compound derivatives?
- 2D NMR techniques : Use HSQC or HMBC to resolve overlapping proton signals by correlating with carbon shifts .
- Deuteration : Replace exchangeable protons (e.g., -NH) with deuterium to simplify spectra.
- Multivariate analysis : Apply principal component analysis (PCA) to IR spectra for distinguishing subtle functional group variations .
Methodological Notes
- Data presentation : Follow guidelines from the Beilstein Journal of Organic Chemistry for tabulating reaction yields, characterization data, and statistical analyses .
- Ethical considerations : Adhere to institutional safety protocols for hazardous intermediates (e.g., azides, cyanides) and document waste disposal methods per local regulations .
- Literature review : Prioritize peer-reviewed journals over vendor databases (e.g., avoid ) to ensure methodological rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
